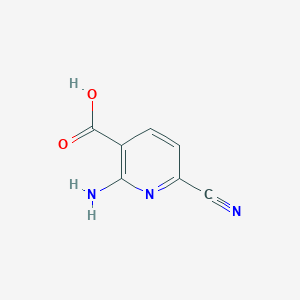

2-Amino-6-cyanonicotinic acid

Description

2-Amino-6-cyanonicotinic acid (CAS: 1806864-07-2) is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . It features an amino group at position 2 and a cyano group at position 6 on the pyridine ring, with a carboxylic acid substituent at position 2. This compound is characterized by high purity (≥97%) and serves as a critical intermediate in pharmaceutical synthesis and fine chemical production, particularly in the development of kinase inhibitors and other bioactive molecules . Its electron-withdrawing cyano group enhances electrophilic reactivity, making it valuable for cross-coupling reactions and heterocyclic derivatization.

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-amino-6-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H5N3O2/c8-3-4-1-2-5(7(11)12)6(9)10-4/h1-2H,(H2,9,10)(H,11,12) |

InChI Key |

DOJPSJRCAQDSKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1C#N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-cyanonicotinic acid typically involves the reaction of arylidenemalononitriles with active methyl and methylene compounds. One common method includes the use of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylenenitriles in the presence of catalysts such as L-proline or DABCO . The reaction conditions often involve one-pot reactions, which are efficient and yield high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and environmentally benign reagents are preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

While direct synthesis methods for 2-amino-6-cyanonicotinic acid are not reported, analogous pathways for substituted nicotinic acids suggest potential strategies:

Key Steps from Related Systems

-

Amination : 2-Chloronicotinic acid derivatives can undergo nucleophilic substitution with ammonia to introduce the amino group, as seen in the synthesis of 2-aminonicotinic acid via ammonolysis under high pressure (35–80°C, 5–15 hours) .

-

Cyanation : Cyano groups are typically introduced via halogen-cyano exchange (e.g., using CuCN) or through diazonium salt intermediates. For example, nitriles can form via Sandmeyer reactions under controlled conditions.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amination | NH₃, autoclave, 65°C, 8 hours | ~72% | |

| Hydrolysis | NaOH (1–4 M), 70°C, 4 hours | N/A |

Amino Group Reactions

The amino group at position 2 is likely to participate in:

-

Diazotization : Formation of diazonium salts for coupling reactions (e.g., azo dyes).

-

Acetylation : Reactivity with acetylating agents (e.g., acetic anhydride) to form amides.

-

Schiff Base Formation : Condensation with aldehydes/ketones.

Cyano Group Reactions

The cyano group at position 6 may undergo:

-

Hydrolysis : Conversion to a carboxylic acid (6-carboxynicotinic acid) under acidic/basic conditions.

-

Reduction : Catalytic hydrogenation to an amine (6-aminonicotinic acid).

Metabolic and Biological Interactions

6-Aminonicotinic acid derivatives are known to interfere with NAD(P)+ metabolism. For example:

-

6-Amino-NAD+ Analogs : Inhibit enzymes like 6-phosphogluconate dehydrogenase (6PGD), leading to accumulation of 6-phosphogluconate (6PG) .

-

Bacterial Resistance : Mutants resistant to 6-aminonicotinamide show altered pyridine nucleotide synthesis pathways, suggesting potential metabolic liabilities for cyano-substituted analogs .

Gaps in Literature

No direct studies on this compound were identified. Key unknowns include:

-

Stability under hydrolytic or oxidative conditions.

-

Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Biological activity profiles.

Recommended Research Directions

-

Synthetic Optimization : Explore cyanation of 2-amino-6-halonicotinic acid precursors.

-

Enzymatic Studies : Assess inhibition of NAD-dependent enzymes.

-

Material Science : Investigate coordination polymers using the cyano and amino groups.

Scientific Research Applications

Pharmaceutical Development

Overview:

2-Amino-6-cyanonicotinic acid is recognized for its role as a key intermediate in synthesizing pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy, particularly in targeting neurological disorders and cancer therapies.

Key Findings:

- Anticancer Properties: Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For instance, a study demonstrated that certain esters derived from this compound effectively inhibited cell growth in pancreatic ductal adenocarcinoma models, suggesting its potential as an anticancer agent .

- Neuroprotective Effects: The compound has shown promise in modulating neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases .

Biochemical Research

Overview:

In biochemical studies, this compound is utilized to explore metabolic pathways and enzyme activities. Its ability to interact with various biological targets makes it valuable for understanding complex biochemical processes.

Applications:

- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes such as 6-phosphogluconate dehydrogenase, which is crucial in cancer metabolism .

- Metabolic Pathway Studies: It serves as a tool to study metabolic reprogramming in cancer cells, providing insights into therapeutic strategies .

Agricultural Chemistry

Overview:

The agricultural sector is exploring the use of this compound for developing new agrochemicals that can enhance crop protection and pest control.

Research Insights:

- Pesticide Development: Studies have indicated that modifications of this compound can lead to the creation of more effective pesticides with lower environmental impact .

- Plant Growth Regulators: Its potential as a plant growth regulator is being examined, particularly in improving crop resilience against stress factors .

Material Science

Overview:

In material science, this compound is being investigated for its applications in developing novel materials such as polymers and coatings.

Key Applications:

- Polymer Synthesis: The compound can act as a building block for synthesizing advanced polymers with enhanced properties .

- Coating Technologies: Research is ongoing into its use in protective coatings that improve durability and functionality .

Analytical Chemistry

Overview:

The compound is also employed in analytical chemistry as a standard reference material in chromatographic techniques.

Applications:

- Chromatography Standards: It aids in the accurate analysis of complex mixtures, ensuring reliable results in both research and quality control settings .

Case Study Summary

| Study Focus | Objective | Results |

|---|---|---|

| Anticancer Activity | Evaluate effects on breast cancer models | Significant apoptosis induction observed |

| Infection Control | Assess antimicrobial efficacy | Effective against multi-drug resistant strains |

| Enzyme Inhibition | Investigate metabolic pathway modulation | Inhibition of 6-phosphogluconate dehydrogenase noted |

Data Table: Pharmacological Effects

Mechanism of Action

The mechanism of action of 2-amino-6-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Nicotinic Acid Derivatives

Key Observations :

Substituent Effects: The cyano group in this compound provides stronger electron-withdrawing effects compared to halogens (-Cl, -F), enhancing its utility in nucleophilic aromatic substitution reactions . Chlorinated analogs (e.g., 2-amino-6-chloronicotinic acid) exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic drug candidates . Fluorinated derivatives (e.g., 2-amino-6-fluoroisonicotinic acid) benefit from fluorine’s electronegativity, improving metabolic stability in medicinal chemistry .

Acidity and Solubility: The carboxylic acid group in all compounds contributes to moderate aqueous solubility. However, the cyano substituent reduces solubility compared to amino- or halogen-substituted analogs due to increased hydrophobicity . Chlorinated derivatives show lower pKa values (≈2.5–3.0) compared to cyano-substituted analogs (≈3.2–3.5), influencing ionization in biological systems .

Biological Activity

2-Amino-6-cyanonicotinic acid (ACNA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is a derivative of nicotinic acid, characterized by an amino group at the 2-position and a cyano group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of 138.12 g/mol.

Biological Activity Overview

ACNA exhibits a range of biological activities, including:

- Cytotoxicity : Studies have shown that ACNA demonstrates significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in disease processes.

- Antioxidant Properties : ACNA possesses antioxidant capabilities that may protect cells from oxidative stress.

Cytotoxicity Studies

Recent research indicates that ACNA shows promising cytotoxicity against breast cancer cell lines. The following table summarizes the IC50 values for ACNA compared to Doxorubicin, a standard chemotherapeutic agent:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 1.81 ± 0.1 |

| MCF-7 | 2.85 ± 0.1 | |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| MCF-7 | 4.17 ± 0.2 |

These results indicate that ACNA has superior cytotoxicity compared to Doxorubicin against both tested cell lines, suggesting its potential as an effective anticancer agent .

The mechanisms underlying the biological activity of ACNA involve several pathways:

- Inhibition of Protein Kinases : ACNA has been shown to inhibit specific protein kinases, which are crucial in regulating various cellular processes such as metabolism and cell proliferation .

- Histone Deacetylase Inhibition : The compound also exhibits histone deacetylase (HDAC) inhibitory activity, which can lead to altered gene expression and promote apoptosis in cancer cells .

- Antioxidant Activity : By scavenging free radicals, ACNA may mitigate oxidative damage in cells, contributing to its protective effects against various diseases .

Case Study 1: Breast Cancer Treatment

A study conducted on the efficacy of ACNA against breast cancer cell lines demonstrated that treatment with ACNA resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that ACNA could be developed into a novel therapeutic agent for breast cancer .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of ACNA on specific enzymes involved in metabolic pathways linked to obesity and diabetes. The results indicated that ACNA effectively inhibited the enzyme activity associated with glucocorticoid metabolism, suggesting its potential role in managing metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-cyanonicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, starting with 6-chloronicotinic acid derivatives, substituting chlorine with a cyano group under palladium-catalyzed conditions (e.g., using KCN or Zn(CN)₂) is common. Reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5–10 mol%) significantly affect yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity . Monitor intermediates using TLC and confirm final structure via -NMR and LC-MS.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- -NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and amine protons (δ 5.5–6.5 ppm, broad singlet). The cyano group does not directly appear but deshields adjacent protons.

- IR Spectroscopy : Confirm the presence of -CN (sharp peak ~2200–2250 cm⁻¹) and carboxylic acid -OH (broad peak ~2500–3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., 163.13 g/mol for C₇H₅N₃O₂). Use high-resolution MS (HRMS) for exact mass confirmation .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic/basic aqueous solutions (due to its carboxylic acid and amine groups). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography). For example, crystallographic data can resolve ambiguities in proton assignments from NMR.

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts or IR frequencies and match them with experimental data.

- Batch Analysis : Ensure consistency in synthetic batches to rule out impurities or isomer formation .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., ReactIR) to identify rate-determining steps.

- Isotopic Labeling : Use -labeled cyanide to trace cyano group incorporation in products.

- Catalyst Screening : Test Pd, Cu, or Ni catalysts to determine selectivity for C–C vs. C–N bond formation. Mechanistic proposals should align with Hammett plots or DFT-derived transition states .

Q. How can computational methods optimize the design of this compound-based inhibitors for enzymatic targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target enzymes (e.g., kinases). Focus on hydrogen bonding (amine and carboxylic acid groups) and π-π stacking (aromatic ring).

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of inhibitor-enzyme complexes.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing cyano groups) on inhibitory potency using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Data Analysis and Reporting Standards

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cellular assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals.

- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.

- Reproducibility : Perform triplicate experiments across independent batches and include negative controls (e.g., DMSO-only) .

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.